

# Initial Safety and Tolerability Profile of Seviteronel: A Technical Overview

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## Compound of Interest

Compound Name: **Seviteronel**

Cat. No.: **B612235**

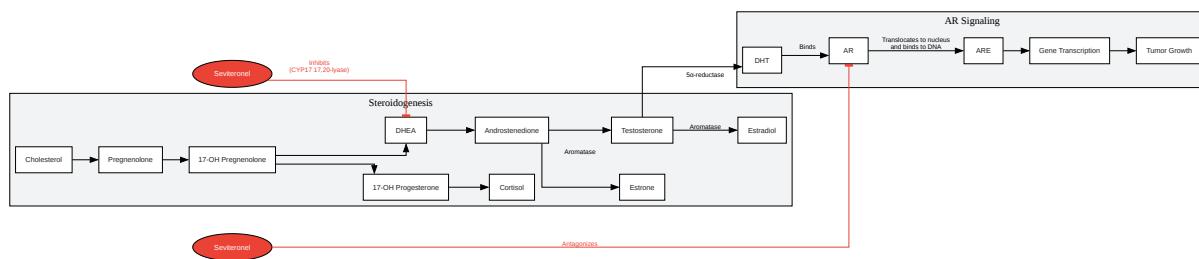
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**Seviteronel** (VT-464), an orally bioavailable investigational agent, has demonstrated a manageable safety and tolerability profile in early-phase clinical trials. As a selective inhibitor of CYP17 lyase and a competitive antagonist of the androgen receptor (AR), **seviteronel** represents a dual-mechanism approach to targeting hormone-driven cancers, including prostate and breast cancer.<sup>[1][2]</sup> This technical guide provides a comprehensive summary of the initial safety, tolerability, and pharmacokinetic data from key clinical studies, along with detailed experimental protocols and visual representations of its mechanism and clinical evaluation.

## Dual Mechanism of Action

**Seviteronel**'s therapeutic potential stems from its unique ability to both suppress androgen biosynthesis and directly block androgen receptor signaling. It selectively inhibits CYP17 17,20-lyase, a critical enzyme in the production of androgens, with an approximate 10-fold greater selectivity for lyase over 17 $\alpha$ -hydroxylase.<sup>[3]</sup> This selectivity is significant as it may reduce the mineralocorticoid excess and consequent need for concomitant steroid administration often associated with less selective CYP17 inhibitors.<sup>[3][4]</sup> Concurrently, **seviteronel** acts as a competitive antagonist of both wild-type and certain mutated forms of the androgen receptor, further impeding the signaling pathways that drive tumor growth.<sup>[1][2]</sup>



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**Figure 1:** Dual mechanism of action of **Seviteronel**.

## Clinical Safety and Tolerability

The safety and tolerability of **seviteronel** have been evaluated in Phase 1 and 2 clinical trials involving patients with castration-resistant prostate cancer (CRPC) and advanced breast cancer.[5][6][7] Across these studies, **seviteronel** was generally well-tolerated, with the majority of adverse events (AEs) being Grade 1 or 2 in severity.[6][8]

## Adverse Events in Women with Breast Cancer

In a Phase 1 study involving 19 women with estrogen receptor-positive (ER+) or triple-negative breast cancer (TNBC), once-daily **seviteronel** was found to be generally well-tolerated.[1][8] The most frequently reported AEs, regardless of their relationship to the drug, were tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%).[8][9][10]

Table 1: Treatment-Emergent Adverse Events in Women with Breast Cancer (Phase 1 Study)  
[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Adverse Event	Frequency	Grade
Tremor	42%	Mostly Grade 1/2
Nausea	42%	Mostly Grade 1/2
Vomiting	37%	Mostly Grade 1/2
Fatigue	37%	Mostly Grade 1/2
Anemia	Not Specified	Grade 3/4
Delirium	Not Specified	Grade 3/4
Mental Status Change	Not Specified	Grade 3/4
Confusional State	Not Specified	Grade 3/4

Dose-limiting toxicities (DLTs) were observed at higher doses, leading to the identification of 450 mg once daily as the recommended Phase 2 dose (RP2D).[\[8\]](#)[\[9\]](#)

Table 2: Dose-Limiting Toxicities in Women with Breast Cancer (Phase 1 Study)[\[8\]](#)[\[9\]](#)

Dose	DLT Observed
750 mg QD	Grade 3 confusional state with paranoia
600 mg QD	Grade 3 mental status change and Grade 3 delirium
450 mg QD	No DLTs observed

## Adverse Events in Men with Castration-Resistant Prostate Cancer

A Phase 1 study enrolled 21 men with CRPC, the majority of whom had progressed on prior abiraterone acetate or enzalutamide.[\[11\]](#)[\[12\]](#) In this population, once-daily **seviteronel** was

also generally well-tolerated.[11][12] The most common AEs were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%).[11][12] Most of these AEs improved with dose reduction or interruption.[11]

Table 3: Treatment-Emergent Adverse Events in Men with CRPC (Phase 1 Study)[5][12]

Adverse Event	Frequency	Grade
Fatigue	71%	Mostly Grade 1/2
Dizziness	52%	Mostly Grade 1/2
Blurred Vision	38%	Mostly Grade 1/2
Dysgeusia	33%	Mostly Grade 1/2
Syncope	Not Specified	Grade 3
Hyponatremia	Not Specified	Grade 3
Atrial Fibrillation	Not Specified	Grade 3
Muscle Weakness	Not Specified	Grade 3

No DLTs were observed up to a dose of 750 mg once daily in this study.[11][12] However, a separate Phase 2 study in men with mCRPC previously treated with enzalutamide was terminated early due to a high magnitude of toxicity, particularly central nervous system-related AEs such as concentration impairment.[7][13] This highlights the importance of patient population and prior treatments in the safety profile of **seviteronel**.

## Experimental Protocols

The initial safety and tolerability profile of **seviteronel** was established through rigorous Phase 1 and 2 clinical trial protocols.

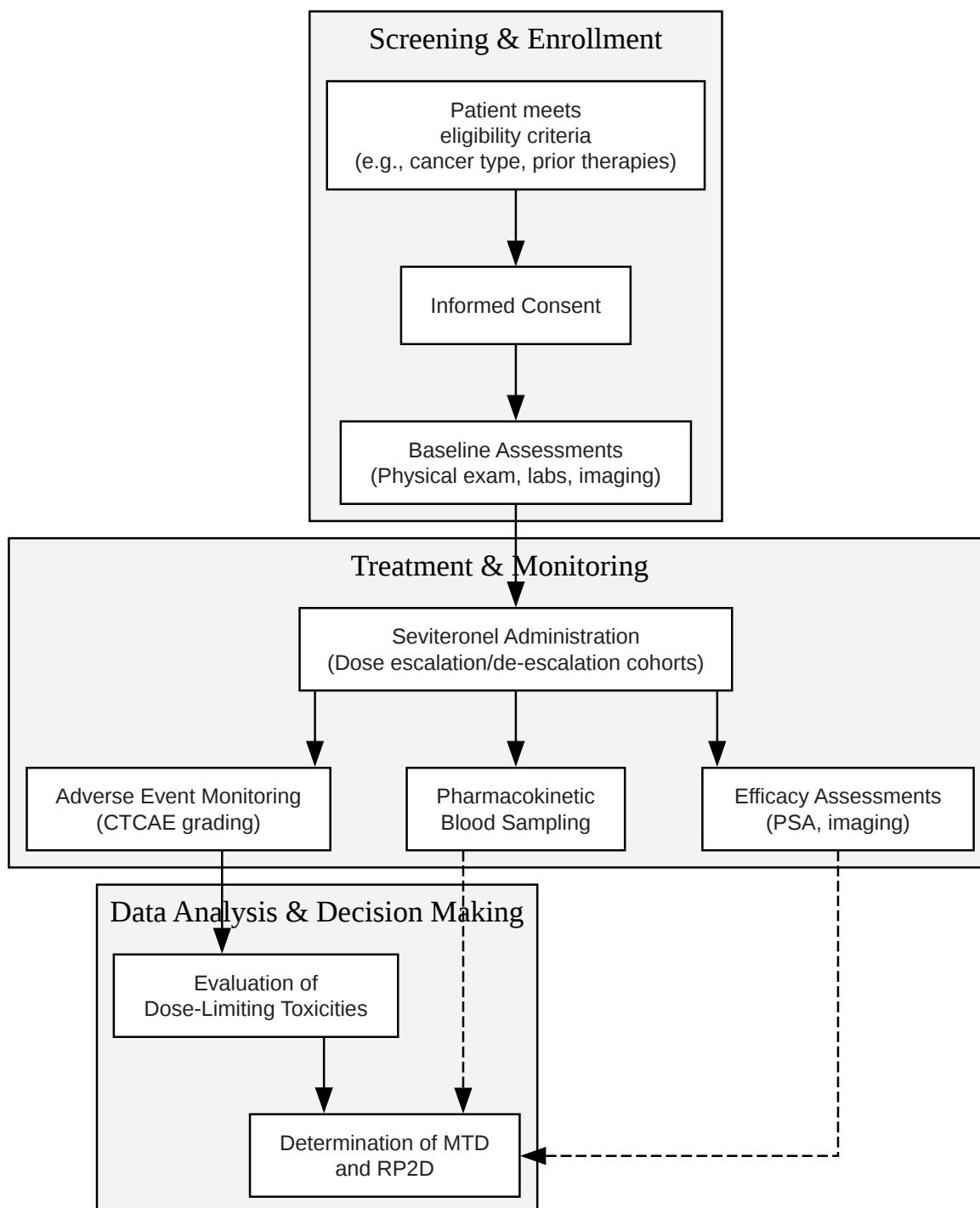
### Phase 1 Study in Women with Breast Cancer (NCT02580448)

- Study Design: This was an open-label, dose-de-escalation Phase 1 study.[1][8][9][10]

- Patient Population: Women with locally advanced or metastatic ER+ or TNBC.[1][8][9][10]
- Dosing Regimen: **Seviteronel** was administered orally once daily in 6-subject cohorts, starting at 750 mg and de-escalating to 600 mg and 450 mg based on the observation of DLTs.[1][8][9][10]
- Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD) of **seviteronel**.[8][9][10]
- Pharmacokinetic Analysis: Blood samples for pharmacokinetic (PK) analysis were collected at multiple time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 24 hours after the first dose. Additional samples were taken on Cycle 1 Day 14, Cycle 2 Day 1, and every subsequent even-numbered cycle.[1] Plasma concentrations of **seviteronel** were analyzed using liquid chromatography-tandem mass spectrometry.[1]

## Phase 1 Study in Men with CRPC (NCT02361086)

- Study Design: This was an open-label, modified 3+3 dose-escalation Phase 1 study.[5][11]
- Patient Population: Men with chemotherapy-naïve CRPC, with or without prior treatment with abiraterone acetate and/or enzalutamide.[5][11]
- Dosing Regimen: **Seviteronel** was administered once daily in escalating cohorts at 600 mg, 750 mg, and 900 mg. An initial cohort also explored 600 mg once daily with a dose titration. [5][11]
- Primary Objectives: To establish the safety, tolerability, and MTD of once-daily **seviteronel**. [5][11]
- Secondary Objectives: To assess pharmacokinetics, prostate-specific antigen (PSA) response, tumor response, and endocrine effects.[5][11]

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**Figure 2:** Generalized workflow for Phase 1 safety and tolerability assessment.

## Pharmacokinetics

Pharmacokinetic analyses from studies involving 243 patients with advanced breast or prostate cancer demonstrated that **seviteronel** exhibits linear pharmacokinetics over a dose range of 50-750 mg, administered either once or twice daily.[14] The pharmacokinetic profile can be described by transit absorption and a bi-phasic first-order elimination.[14] Notably, the prandial state did not have a clinically relevant effect on its pharmacokinetics. While sex and body weight were identified as significant covariates on clearance, they did not necessitate a change in the dosing scheme.[14]

## Conclusion

The initial clinical data on **seviteronel** indicate a manageable safety and tolerability profile, particularly at the recommended Phase 2 dose of 450 mg once daily in women with advanced breast cancer and 600 mg once daily in men with CRPC.[1][11] The most common adverse events are generally low-grade and include fatigue, nausea, tremor, and dizziness.[1][5][8][12] The dual mechanism of action, targeting both androgen synthesis and the androgen receptor, continues to be an area of active investigation for the treatment of hormone-driven malignancies. Further studies are warranted to fully delineate the therapeutic window and efficacy of **seviteronel** in various patient populations.

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